
(R)-Fmoc-2-trifluoromethyl-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Fmoc-2-trifluoromethyl-alanine is a derivative of alanine, an amino acid, where the hydrogen atom on the alpha carbon is replaced by a trifluoromethyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique properties, including increased hydrophobicity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-trifluoromethyl-alanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available alanine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like sodium hydride (NaH).
Fmoc Protection: The amino group of the resulting 2-trifluoromethyl-alanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of ®-Fmoc-2-trifluoromethyl-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the reagents and intermediates.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
®-Fmoc-2-trifluoromethyl-alanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are used.
Major Products
The major products formed from these reactions include various derivatives of ®-Fmoc-2-trifluoromethyl-alanine, which can be further utilized in peptide synthesis and other applications.
科学研究应用
®-Fmoc-2-trifluoromethyl-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function due to its ability to introduce hydrophobicity and stability.
Medicine: It is explored for its potential therapeutic applications, including drug design and development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of ®-Fmoc-2-trifluoromethyl-alanine involves its incorporation into peptides and proteins, where it can influence the overall structure and function. The trifluoromethyl group increases hydrophobic interactions, while the Fmoc group provides protection during synthesis. The compound can interact with various molecular targets and pathways, depending on its specific application.
相似化合物的比较
Similar Compounds
®-Fmoc-2-fluoromethyl-alanine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
®-Fmoc-2-chloromethyl-alanine: Contains a chloromethyl group.
®-Fmoc-2-bromomethyl-alanine: Contains a bromomethyl group.
Uniqueness
®-Fmoc-2-trifluoromethyl-alanine is unique due to the presence of the trifluoromethyl group, which imparts increased hydrophobicity and stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced stability and hydrophobic interactions.
属性
分子式 |
C19H16F3NO4 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C19H16F3NO4/c1-18(16(24)25,19(20,21)22)23-17(26)27-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,23,26)(H,24,25) |
InChI 键 |
WDBDMOCINHCAEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


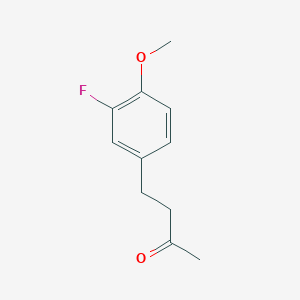
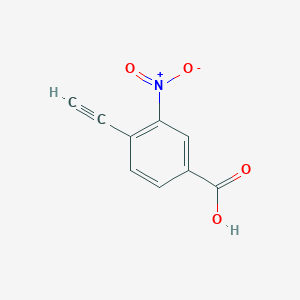



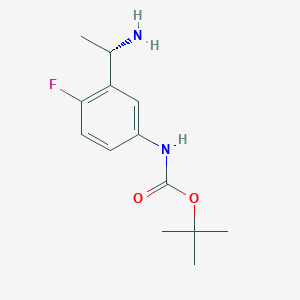
![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)

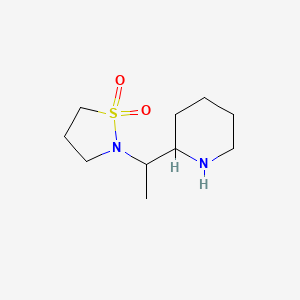
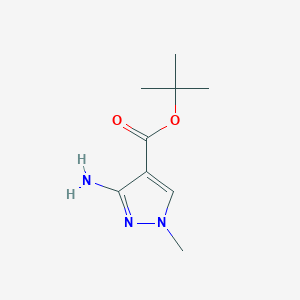


![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
